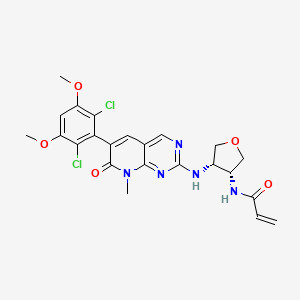
Fgfr4-IN-5
Vue d'ensemble
Description
FGFR4-IN-5 est un inhibiteur de petite molécule ciblant le récepteur 4 du facteur de croissance des fibroblastes (FGFR4). FGFR4 est un récepteur de tyrosine kinase impliqué dans divers processus cellulaires, notamment la prolifération cellulaire, la différenciation, la migration et la survie. L'activation anormale de FGFR4 a été impliquée dans plusieurs types de cancer, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de FGFR4-IN-5 implique plusieurs étapes, notamment la formation d'intermédiaires clés par le biais de réactions chimiques spécifiquesLes conditions de réaction telles que la température, le solvant et les catalyseurs sont soigneusement optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'utilisation d'équipements de qualité industrielle et le respect de mesures strictes de contrôle de la qualité. Le processus peut impliquer des réacteurs à écoulement continu, des plateformes de synthèse automatisées et des techniques de purification avancées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : FGFR4-IN-5 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le composé.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que le pH, la température et le choix du solvant sont cruciales pour obtenir les résultats souhaités .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de this compound avec une activité biologique améliorée ou modifiée. Ces dérivés sont souvent testés pour leur efficacité à inhiber FGFR4 et leurs applications thérapeutiques potentielles .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des inhibiteurs de FGFR4.
Biologie : Employé dans des essais cellulaires pour étudier le rôle de FGFR4 dans les processus cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers avec une signalisation FGFR4 aberrante.
Industrie : Utilisé dans le développement d'essais diagnostiques et de plateformes de criblage pour les maladies liées à FGFR4
5. Mécanisme d'action
This compound exerce ses effets en se liant au site de liaison de l'ATP de FGFR4, inhibant ainsi son activité kinase. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval, conduisant à la suppression des voies impliquées dans la prolifération et la survie cellulaires. Le composé cible spécifiquement FGFR4, minimisant les effets hors cible sur les autres membres de la famille des récepteurs du facteur de croissance des fibroblastes .
Composés similaires :
BLU9931 : Un inhibiteur sélectif de FGFR4 avec un mécanisme d'action similaire.
Erdafitinib : Un inhibiteur pan-FGFR qui cible plusieurs récepteurs du facteur de croissance des fibroblastes, y compris FGFR4.
Curcumine : Un composé naturel à double inhibition de FGFR4 et du récepteur du facteur de croissance épidermique (EGFR).
Unicité de this compound : this compound est unique par sa haute sélectivité pour FGFR4, ce qui réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique. Sa forte affinité de liaison spécifique et ses propriétés pharmacocinétiques optimisées en font un candidat prometteur pour un développement plus poussé en thérapie anticancéreuse .
Applications De Recherche Scientifique
FGFR4-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR4 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers with aberrant FGFR4 signaling.
Industry: Utilized in the development of diagnostic assays and screening platforms for FGFR4-related diseases
Mécanisme D'action
FGFR4-IN-5 exerts its effects by binding to the ATP-binding site of FGFR4, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of pathways involved in cell proliferation and survival. The compound specifically targets FGFR4, minimizing off-target effects on other members of the fibroblast growth factor receptor family .
Comparaison Avec Des Composés Similaires
BLU9931: A selective FGFR4 inhibitor with a similar mechanism of action.
Erdafitinib: A pan-FGFR inhibitor that targets multiple fibroblast growth factor receptors, including FGFR4.
Curcumin: A natural compound with dual inhibition of FGFR4 and epidermal growth factor receptor (EGFR).
Uniqueness of FGFR4-IN-5: this compound is unique in its high selectivity for FGFR4, which reduces the likelihood of off-target effects and enhances its therapeutic potential. Its specific binding affinity and optimized pharmacokinetic properties make it a promising candidate for further development in cancer therapy .
Propriétés
IUPAC Name |
N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O5/c1-5-17(31)27-13-9-35-10-14(13)28-23-26-8-11-6-12(22(32)30(2)21(11)29-23)18-19(24)15(33-3)7-16(34-4)20(18)25/h5-8,13-14H,1,9-10H2,2-4H3,(H,27,31)(H,26,28,29)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVLVUPDVUSMA-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)N[C@@H]4COC[C@@H]4NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


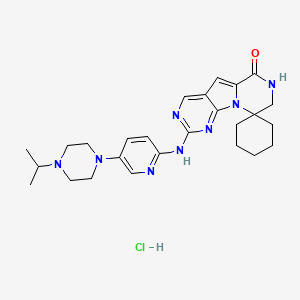
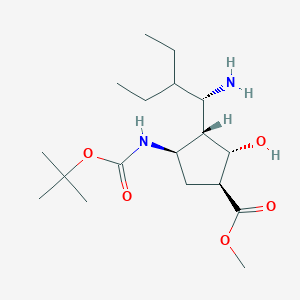
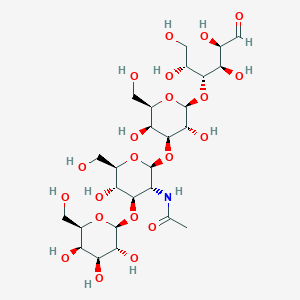
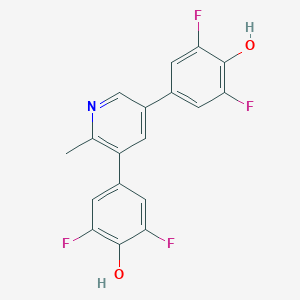
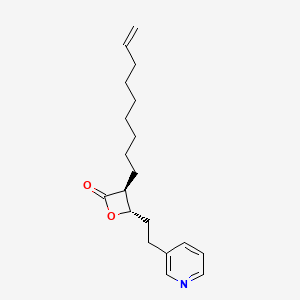
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B8180432.png)


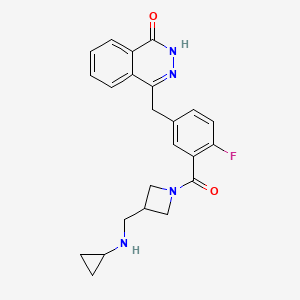
![5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8180473.png)
![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
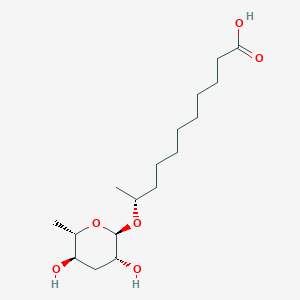
![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)
